

Application Note: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride from p-Anisaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine hydrochloride

Cat. No.: B1318416

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-N-methylbenzylamine is a valuable secondary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the synthesis of its hydrochloride salt from p-anisaldehyde via a one-pot reductive amination reaction. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds^{[1][2]}. The process involves the initial formation of an iminium ion from the reaction of p-anisaldehyde and methylamine, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the target secondary amine. The final product is isolated as a stable hydrochloride salt.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride** on a 25 mmol scale.

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)[3]
- Methylamine hydrochloride
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated and 2M solution
- Sodium hydroxide (NaOH), 1M solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Diethyl ether (Et₂O)
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

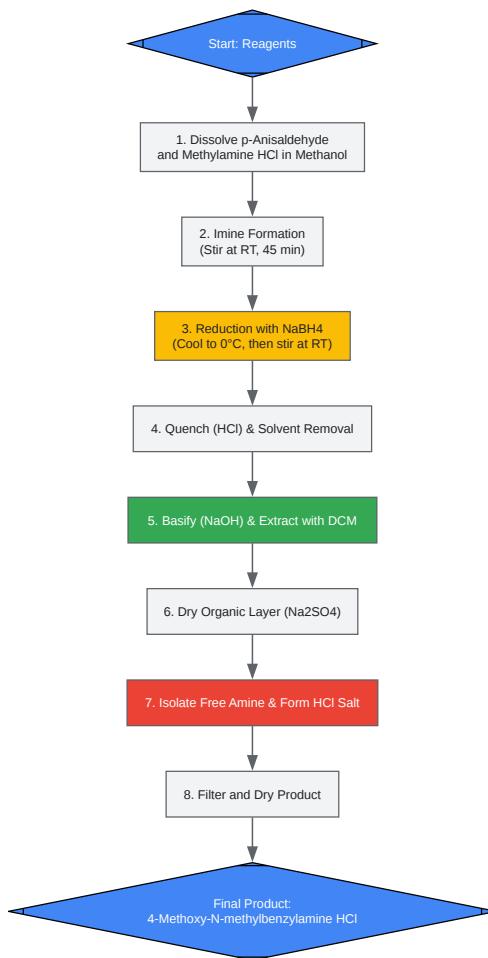
Procedure:

- Imine Formation:
 - To a 250 mL round-bottom flask, add p-anisaldehyde (3.40 g, 25.0 mmol, 1.0 equiv.) and methanol (100 mL).
 - Stir the mixture at room temperature until the aldehyde is fully dissolved.
 - Add methylamine hydrochloride (2.03 g, 30.0 mmol, 1.2 equiv.) to the solution. Stir for 30-45 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

- Reduction:
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Slowly add sodium borohydride (1.13 g, 30.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Carefully quench the reaction by slowly adding 2M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2).
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
 - Add deionized water (50 mL) to the residue and basify the aqueous solution to ~pH 12 by the slow addition of 1M NaOH.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
- Salt Formation and Purification:
 - Filter the drying agent and concentrate the organic phase under reduced pressure to yield the free amine (4-Methoxy-N-methylbenzylamine) as an oil.
 - Dissolve the crude amine in diethyl ether (50 mL).
 - Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. Alternatively, bubble HCl gas through the solution.

- Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The final product, **4-Methoxy-N-methylbenzylamine hydrochloride**, is obtained as a white solid.[4]


- ^1H NMR (500 MHz, MeOD): δ 7.45-7.41 (m, 2H), 7.02-6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H).[4]
- ^{13}C NMR (125 MHz, MeOD): δ 162.2, 132.5, 124.3, 115.6, 55.8, 53.1, 32.8.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

Compound Name	Molecular Formula	MW (g/mol)	Amount (mmol)	Equivalents	Amount Used	Theoretical Yield (g)
p-Anisaldehyde	C ₈ H ₈ O ₂	136.15[3]	25.0	1.0	3.40 g	-
Methamphetamine Hydrochloride	CH ₆ CIN	67.52	30.0	1.2	2.03 g	-
Sodium Borohydride	NaBH ₄	37.83	30.0	1.2	1.13 g	-
4-Methoxy-N-methylbenzylamine Hydrochloride	C ₉ H ₁₄ CINO	187.67[5]	25.0	-	-	4.69 g

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [Application Note: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride from p-Anisaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318416#synthesis-of-4-methoxy-n-methylbenzylamine-hydrochloride-from-p-anisaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com